molecular formula C21H18N4 B6419141 6-methyl-4-phenyl-N-[(pyridin-3-yl)methyl]quinazolin-2-amine CAS No. 1018070-26-2

6-methyl-4-phenyl-N-[(pyridin-3-yl)methyl]quinazolin-2-amine

Cat. No. B6419141
CAS RN: 1018070-26-2
M. Wt: 326.4 g/mol
InChI Key: HUWJMAWORWXJQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-methyl-4-phenyl-N-[(pyridin-3-yl)methyl]quinazolin-2-amine, also known as 6MPQ, is an organic compound that has been studied for its potential applications in the scientific research field. 6MPQ has been found to have a range of biochemical and physiological effects, as well as potential applications in laboratory experiments.

Mechanism of Action

Target of Action

The primary targets of 6-methyl-4-phenyl-N-[(pyridin-3-yl)methyl]quinazolin-2-amine are the FLT3-ITD and BCR-ABL pathways . These pathways play crucial roles in cell proliferation and survival, particularly in the context of certain cancers.

Mode of Action

This compound acts as an inhibitor of the FLT3-ITD and BCR-ABL pathways . It binds to these targets, preventing their normal function and leading to a disruption in the signaling processes they control. This compound also potently inhibits FLT3-ITD/D835Y and FLT3-ITD/F691L secondary mutants , which are often associated with resistance to other FLT3 inhibitors.

Biochemical Pathways

The FLT3-ITD and BCR-ABL pathways are involved in a variety of biochemical processes. Inhibition of these pathways by 6-methyl-4-phenyl-N-[(pyridin-3-yl)methyl]quinazolin-2-amine can lead to a decrease in cell proliferation and survival, particularly in cancer cells that rely on these pathways for growth and survival .

Result of Action

The inhibition of the FLT3-ITD and BCR-ABL pathways by 6-methyl-4-phenyl-N-[(pyridin-3-yl)methyl]quinazolin-2-amine can lead to a decrease in cell proliferation and survival . This can result in the death of cancer cells that rely on these pathways for growth and survival, potentially leading to a reduction in tumor size and progression.

Advantages and Limitations for Lab Experiments

The use of 6-methyl-4-phenyl-N-[(pyridin-3-yl)methyl]quinazolin-2-amine in laboratory experiments has several advantages and limitations. One advantage of using 6-methyl-4-phenyl-N-[(pyridin-3-yl)methyl]quinazolin-2-amine is that it is relatively easy to synthesize, which makes it a cost-effective option for laboratory experiments. However, the mechanism of action of 6-methyl-4-phenyl-N-[(pyridin-3-yl)methyl]quinazolin-2-amine is still not fully understood, which can limit the effectiveness of experiments using this compound. In addition, 6-methyl-4-phenyl-N-[(pyridin-3-yl)methyl]quinazolin-2-amine can be toxic at high concentrations, which can limit its use in laboratory experiments.

Future Directions

There are several potential future directions for 6-methyl-4-phenyl-N-[(pyridin-3-yl)methyl]quinazolin-2-amine research. One potential direction is to further investigate its potential therapeutic effects, as well as its potential mechanisms of action. In addition, further research could be conducted to investigate the potential of 6-methyl-4-phenyl-N-[(pyridin-3-yl)methyl]quinazolin-2-amine as an anti-inflammatory agent and an antioxidant. Finally, further research could be conducted to investigate the potential of 6-methyl-4-phenyl-N-[(pyridin-3-yl)methyl]quinazolin-2-amine as an anti-cancer agent.

Synthesis Methods

6-methyl-4-phenyl-N-[(pyridin-3-yl)methyl]quinazolin-2-amine can be synthesized through a two-step process. The first step involves the condensation of 4-chlorophenylhydrazine with 3-methylpyridine to form an intermediate product called 6-methyl-4-phenyl-2-quinazolinone. The second step involves the reaction of this intermediate product with dimethylformamide and sodium hydroxide to form 6-methyl-4-phenyl-N-[(pyridin-3-yl)methyl]quinazolin-2-amine.

Scientific Research Applications

6-methyl-4-phenyl-N-[(pyridin-3-yl)methyl]quinazolin-2-amine has been studied for its potential applications in the scientific research field. It has been found to have potential applications in the treatment of various neurological disorders, such as Alzheimer’s disease, Parkinson’s disease, and Huntington’s disease. In addition, 6-methyl-4-phenyl-N-[(pyridin-3-yl)methyl]quinazolin-2-amine has been studied for its potential use as an anti-inflammatory agent, as well as for its potential use as an antioxidant.

properties

IUPAC Name

6-methyl-4-phenyl-N-(pyridin-3-ylmethyl)quinazolin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N4/c1-15-9-10-19-18(12-15)20(17-7-3-2-4-8-17)25-21(24-19)23-14-16-6-5-11-22-13-16/h2-13H,14H2,1H3,(H,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUWJMAWORWXJQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(N=C2C3=CC=CC=C3)NCC4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-methyl-4-phenyl-N-[(pyridin-3-yl)methyl]quinazolin-2-amine

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